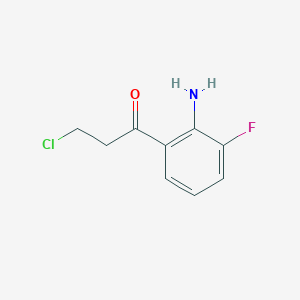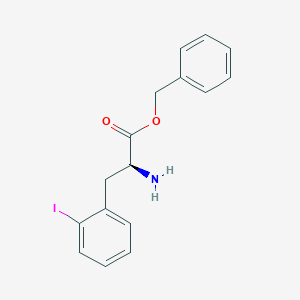
L-Phenylalanine, 2-iodo-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, 2-iodo-, phenylmethyl ester is a derivative of L-Phenylalanine, an essential amino acid This compound is characterized by the presence of an iodine atom at the second position of the benzene ring and a phenylmethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2-iodo-, phenylmethyl ester typically involves the iodination of L-Phenylalanine followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated L-Phenylalanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate esters, while reduction can produce phenylmethyl alcohol derivatives .
Applications De Recherche Scientifique
L-Phenylalanine, 2-iodo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in amino acid transport and metabolism.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of L-Phenylalanine, 2-iodo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to be selectively transported by the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids. This selective transport can enhance the compound’s bioavailability and target specificity, making it a promising candidate for drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: The parent amino acid without the iodine and ester modifications.
L-Phenylalanine methyl ester: Similar ester group but lacks the iodine atom.
2-Iodo-L-Phenylalanine: Contains the iodine atom but lacks the ester group
Uniqueness
L-Phenylalanine, 2-iodo-, phenylmethyl ester is unique due to the combination of the iodine atom and the phenylmethyl ester group.
Propriétés
Formule moléculaire |
C16H16INO2 |
|---|---|
Poids moléculaire |
381.21 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-3-(2-iodophenyl)propanoate |
InChI |
InChI=1S/C16H16INO2/c17-14-9-5-4-8-13(14)10-15(18)16(19)20-11-12-6-2-1-3-7-12/h1-9,15H,10-11,18H2/t15-/m0/s1 |
Clé InChI |
UDGLQVQTIYLLLW-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CC=C2I)N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=CC=C2I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


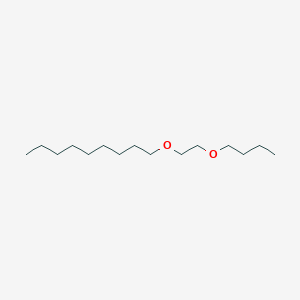
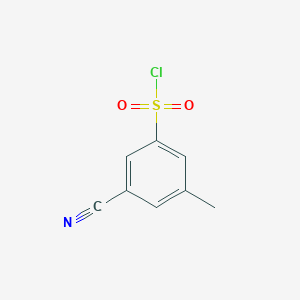
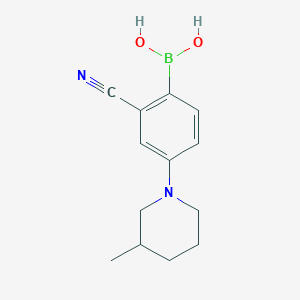
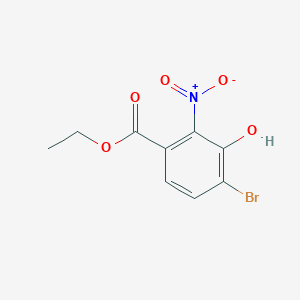
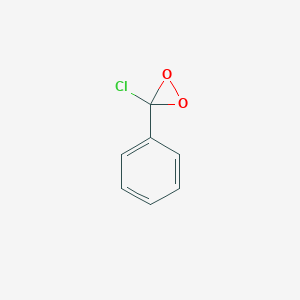
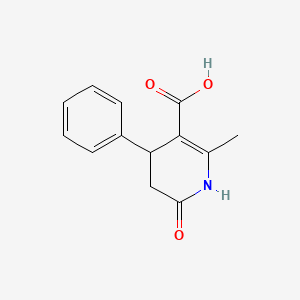
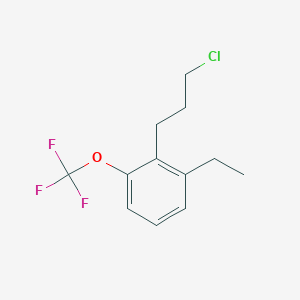
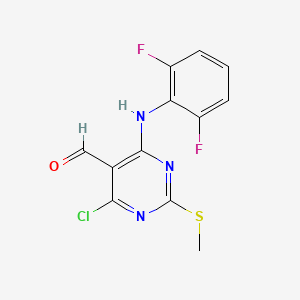
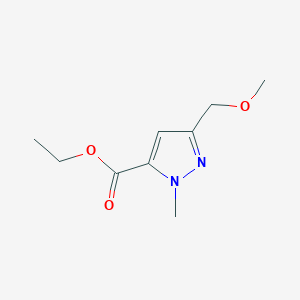
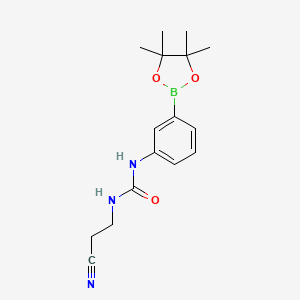
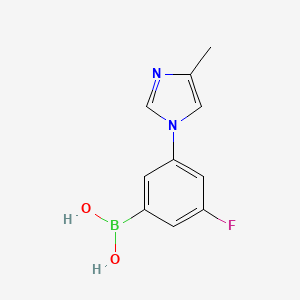
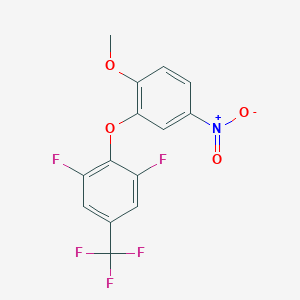
![1-ethyl-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B14068654.png)
